molecular formula C14H25NO6S2 B12373692 Mannosamine Clipoic acid adduct

Mannosamine Clipoic acid adduct

Cat. No.: B12373692
M. Wt: 367.5 g/mol
InChI Key: SYTLGZFRJKFRPS-KQTGNOMTSA-N
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Description

Mannosamine Clipoic acid adduct is a compound formed by the conjugation of mannosamine and lipoic acid. This compound is classified as a hapten, which means it can elicit an immune response only when attached to a larger carrier molecule, typically a protein. The conjugation of mannosamine and lipoic acid has been studied for its potential to reduce the immune response against certain proteins, making it a valuable tool in immunological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mannosamine Clipoic acid adduct involves the reaction of mannosamine with lipoic acid. One common method involves the use of N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) as a coupling agent, along with N-hydroxysuccinimide (NHS) to activate the carboxyl group of lipoic acid. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under mild stirring conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound in larger quantities suitable for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Mannosamine Clipoic acid adduct can undergo various chemical reactions, including:

    Oxidation: The lipoic acid moiety can be oxidized to form disulfide bonds.

    Reduction: The disulfide bonds in lipoic acid can be reduced to thiol groups.

    Substitution: The amino group in mannosamine can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other mild oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Formation of free thiol groups.

    Substitution: Formation of N-substituted mannosamine derivatives.

Mechanism of Action

The mechanism of action of Mannosamine Clipoic acid adduct involves its role as a hapten. When conjugated to a carrier protein, it can modulate the immune response by altering the degradation and presentation of peptides by antigen-presenting cells. This can lead to a reduction in the immunogenicity of the carrier protein and an increase in regulatory T cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H25NO6S2

Molecular Weight

367.5 g/mol

IUPAC Name

5-(dithiolan-3-yl)-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide

InChI

InChI=1S/C14H25NO6S2/c16-7-9-12(18)13(19)11(14(20)21-9)15-10(17)4-2-1-3-8-5-6-22-23-8/h8-9,11-14,16,18-20H,1-7H2,(H,15,17)/t8?,9-,11-,12-,13-,14-/m1/s1

InChI Key

SYTLGZFRJKFRPS-KQTGNOMTSA-N

Isomeric SMILES

C1CSSC1CCCCC(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O

Canonical SMILES

C1CSSC1CCCCC(=O)NC2C(C(C(OC2O)CO)O)O

Origin of Product

United States

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